2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid
Overview
Description
1-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and an indoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid typically involves multiple steps, including the formation of the benzodioxole and piperazine rings, followed by their coupling with the indoline moiety. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Synthesis of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole and piperazine rings are then coupled with the indoline moiety using acylation reactions, typically involving reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-(4-chlorophenoxy)ethanone: This compound shares the benzodioxole and piperazine rings but differs in the substituents attached to the piperazine ring.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but with different functional groups and a butanamine moiety.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidine: Contains the benzodioxole ring but with a different piperidine moiety.
Uniqueness
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid is unique due to its specific combination of the benzodioxole, piperazine, and indoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.C2H2O4/c1-17-12-19-4-2-3-5-20(19)26(17)23(27)15-25-10-8-24(9-11-25)14-18-6-7-21-22(13-18)29-16-28-21;3-1(4)2(5)6/h2-7,13,17H,8-12,14-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCUSMKZJASBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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